molecular formula C17H11F6N5OS B2493539 N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide CAS No. 329929-31-9

N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

Cat. No.: B2493539
CAS No.: 329929-31-9
M. Wt: 447.36
InChI Key: QRRJHSVGAHTHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a synthetic compound featuring a trifluoromethyl-substituted phenyl ring linked to a sulfanylacetamide moiety and a phenyltetrazole group. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the tetrazole ring acts as a bioisostere for carboxylic acids, improving bioavailability.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F6N5OS/c18-16(19,20)10-6-11(17(21,22)23)8-12(7-10)24-14(29)9-30-15-25-26-27-28(15)13-4-2-1-3-5-13/h1-8H,9H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRJHSVGAHTHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F6N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

Medicinal Chemistry

N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is under investigation for its potential therapeutic effects. Its unique structural features make it a candidate for drug development targeting various diseases.

  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated percent growth inhibitions of over 85% against several cancer cell lines .

Materials Science

This compound is being explored for its potential applications in developing advanced materials, including polymers and coatings that require specific chemical properties such as durability and resistance to environmental factors.

Biological Research

The interactions of this compound with biological molecules are significant for biochemical studies. The compound may serve as a valuable tool for understanding enzyme mechanisms and receptor interactions.

Industrial Applications

In the industrial sector, this compound can be utilized in synthesizing other complex organic molecules and as a catalyst in various chemical reactions. Its ability to facilitate reactions makes it essential in organic synthesis.

Case Study 1: Anticancer Studies

A study published in ACS Omega highlighted the synthesis and evaluation of compounds related to this compound for their anticancer properties. The results showed promising activity against several cancer cell lines, indicating potential for further development .

Case Study 2: Material Development

Research has focused on the application of this compound in creating specialized coatings that exhibit enhanced chemical resistance and durability. These materials are vital for industries requiring long-lasting protective layers against harsh environments.

Mechanism of Action

The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways . The trifluoromethyl groups and tetrazole ring play crucial roles in these interactions by enhancing binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Features

The compound shares structural motifs with urea-based analogs listed in commercial catalogs. Below is a comparative analysis:

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Features
N-[3,5-Bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide Sulfanylacetamide 3,5-Bis(trifluoromethyl)phenyl, Tetrazole, Thioether ~480 (estimated) Bioisosteric tetrazole; enhanced solubility and metabolic resistance
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea (di-surets) Urea 3,5-Bis(trifluoromethyl)phenyl, Cyclohexylamine 397.35 Chiral centers (R,R configuration); potential for selective receptor binding
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea (di-surets) Urea 3,5-Bis(trifluoromethyl)phenyl, Cyclohexylamine 397.35 Enantiomeric form of above; distinct pharmacokinetic and pharmacodynamic properties

Functional Group Impact

  • Trifluoromethyl Phenyl Group : Common to all compounds, this group contributes to high electronegativity and resistance to oxidative degradation, making these compounds suitable for harsh biochemical environments .
  • Linker Diversity : The sulfanylacetamide linker in the target compound provides flexibility and hydrogen-bonding capacity, whereas the urea linker in di-surets offers rigidity and strong dipole interactions. Ureas are often employed in kinase inhibitors due to their ability to mimic ATP’s adenine moiety.
  • Tetrazole vs. Cyclohexylamine : The tetrazole ring in the target compound enables π-π stacking with aromatic residues in proteins, while the cyclohexylamine in di-surets introduces stereochemical complexity, influencing target selectivity .

Pharmacological Implications

  • Solubility and Bioavailability : The tetrazole group in the target compound improves water solubility compared to the urea-based di-surets, which may exhibit higher membrane permeability due to their lipophilic cyclohexyl groups.
  • Target Selectivity : The di-surets’ chiral cyclohexylamine moiety could enable enantiomer-specific interactions with G-protein-coupled receptors (GPCRs) or ion channels, whereas the target compound’s tetrazole may favor interactions with zinc-containing enzymes (e.g., angiotensin-converting enzyme analogs).

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against specific biological targets, and relevant case studies.

  • Molecular Formula : C18H15F6N3OS
  • Molecular Weight : 405.39 g/mol
  • CAS Number : [insert CAS number here]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in neurotransmission and cellular signaling pathways. The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits moderate inhibition of both AChE and BuChE. The IC50 values for these enzymes were found to be within the range of 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE, indicating a dose-dependent response with varying selectivity based on structural modifications of the compound .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of derivatives containing the trifluoromethyl group. Specifically, compounds similar to this compound have been tested against drug-resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum biofilm eradication concentration (MBEC) values were reported as low as 1 µg/mL, showcasing significant efficacy against biofilms formed by these pathogens .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. Results indicated that these compounds could reduce cell death and improve cell viability in a dose-dependent manner.
  • Antimicrobial Efficacy : In a controlled experiment, derivatives were tested against S. aureus and E. faecalis biofilms, demonstrating potent antibiofilm activity with MBEC values significantly lower than traditional antibiotics .
  • Pharmacokinetics : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The results indicated favorable lipophilicity and permeability characteristics suitable for central nervous system (CNS) drug candidates.

Q & A

Q. What interdisciplinary approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Integrate CRISPR-Cas9 gene editing to knockout hypothesized targets in cell models. Use metabolomics (GC-MS) and transcriptomics (RNA-seq) to map downstream effects. Validate in vivo with transgenic animal models and PET imaging for biodistribution analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.